Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate
CAS No.: 655238-70-3
Cat. No.: VC16822794
Molecular Formula: C23H21N3O2
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 655238-70-3 |
|---|---|
| Molecular Formula | C23H21N3O2 |
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | ethyl N-[5-(acridin-9-ylamino)-2-methylphenyl]carbamate |
| Standard InChI | InChI=1S/C23H21N3O2/c1-3-28-23(27)26-21-14-16(13-12-15(21)2)24-22-17-8-4-6-10-19(17)25-20-11-7-5-9-18(20)22/h4-14H,3H2,1-2H3,(H,24,25)(H,26,27) |
| Standard InChI Key | UDTGDXFOAHHRQK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)NC1=C(C=CC(=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)C |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate features a planar acridine moiety linked via an amino group to a 2-methylphenyl carbamate unit. The acridine system, a tricyclic aromatic scaffold, enables π-π stacking interactions with DNA bases, while the carbamate group introduces hydrogen-bonding capabilities .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₁N₃O₂ | |
| Molecular Weight | 371.4 g/mol | |
| Density | ~1.2 g/cm³ (estimated) | |
| Boiling Point | >485°C (decomposes) | |
| Solubility | Low in water; soluble in DMSO |
The low aqueous solubility, typical of acridine derivatives, necessitates formulation strategies for in vivo applications. Computational models suggest a logP value of ~3.5, indicating moderate lipophilicity conducive to cellular uptake .
Synthesis and Structural Modifications
Synthetic Pathways
The synthesis involves multi-step sequences, often beginning with acridine derivatization followed by carbamate formation. A representative route includes:
-
Amination of Acridine: Reaction of 9-chloroacridine with 5-amino-2-methylphenol yields the intermediate 5-[(acridin-9-yl)amino]-2-methylphenol.
-
Carbamate Installation: Treatment with ethyl chloroformate in pyridine introduces the carbamate group .
Table 2: Optimization of Carbamate Formation
Reductive cyclization and chromatographic purification are critical for isolating the final product . Modifications to the carbamate’s ethyl group (e.g., methyl substitution) marginally affect activity, while bulkier substituents (e.g., isopropyl) reduce potency .
Biological Activities and Mechanisms
Antitumor Effects
The compound exhibits nanomolar cytotoxicity against leukemia (L1210) and solid tumor models . Mechanistic studies reveal dual actions:
-
DNA Intercalation: The acridine core inserts between DNA base pairs, inducing structural distortions that impede replication.
-
Microtubule Disruption: Binding to tubulin inhibits polymerization, causing mitotic arrest .
Table 3: In Vitro Cytotoxicity Profile
| Cell Line | IC₅₀ (nM) | Mechanism | Source |
|---|---|---|---|
| L1210 Leukemia | 0.8 | Tubulin binding | |
| MCF-7 Breast Cancer | 1.2 | Topoisomerase inhibition |
Pharmacokinetics
In murine models, the ethyl carbamate moiety undergoes hepatic cleavage to release active metabolites . Despite rapid plasma clearance (t₁/₂ = 2.1 h), sustained tumor accumulation is observed, suggesting tissue-selective retention .
Structure-Activity Relationships (SAR)
Critical Functional Groups
-
Acridine Core: Essential for DNA interaction; methylation at position 2 enhances solubility without compromising activity .
-
Carbamate Group: Hydrolysis-resistant ethyl carbamate is optimal; replacement with methylamino abolishes activity .
-
5-Amino Substituent: Acetylation reduces potency by 10-fold, highlighting the importance of free amine for target engagement .
Table 4: Impact of Substituents on Cytotoxicity
| Modification | IC₅₀ (nM) | Activity Trend | Source |
|---|---|---|---|
| Ethyl → Methyl carbamate | 0.9 | No change | |
| Ethyl → Isopropyl carbamate | 12.4 | Decreased | |
| 5-Amino → 5-Acetamido | 8.7 | Reduced |
Future Directions and Challenges
Therapeutic Optimization
Current efforts focus on:
-
Prodrug Strategies: Masking the carbamate as a phosphate ester to improve aqueous solubility.
-
Combination Therapies: Synergy with DNA-damaging agents (e.g., cisplatin) to overcome resistance.
Toxicity Mitigation
Hepatotoxicity linked to carbamate cleavage remains a concern . Structural analogs with cyclic carbamates or bioisosteric replacements (e.g., sulfamate) are under investigation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume